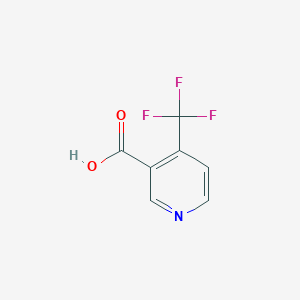

4-(Trifluoromethyl)nicotinic acid

Beschreibung

Overview and Significance in Chemical Research

The scientific importance of 4-(trifluoromethyl)nicotinic acid stems from its unique molecular architecture, which combines the features of a trifluoromethyl-containing aromatic compound and a pyridine (B92270) derivative. This combination imparts specific physicochemical properties that make it a valuable building block in organic synthesis.

The presence of the trifluoromethyl (-CF3) group is a key determinant of the compound's reactivity and biological activity. The -CF3 group is highly electronegative and lipophilic, properties that can significantly influence a molecule's metabolic stability and ability to cross biological membranes. guidechem.comresearchgate.net In the context of this compound, this group enhances its utility as a precursor in the development of new materials and biologically active molecules. chemicalbook.comconchainbio.com The high lipophilicity and metabolic stability conferred by the trifluoromethyl group make it a desirable feature in the design of pharmaceuticals and agrochemicals. guidechem.com

One of the most critical roles of this compound is its function as a synthetic intermediate. chemicalbook.comcaymanchem.com It serves as a crucial starting material for the synthesis of more complex molecules with desired properties. For instance, it is a key intermediate in the production of the highly effective insecticide, flonicamid (B1672840). conchainbio.comchemicalbook.com The carboxylic acid group at the 3-position can readily undergo reactions to form esters and amides, allowing for the construction of diverse molecular frameworks. cphi-online.com Research has demonstrated its use in preparing pyridine carboxamides that act as inhibitors of the HCV NS5B polymerase and in synthesizing pyrazolylcarboxanilides that inhibit Ca2+ release-activated Ca2+ (CRAC) channels. chemicalbook.comchemicalbook.com Furthermore, it is a metabolite of the insecticide flonicamid and is used in the synthesis of carboxamide fungicides. caymanchem.com

Historical Context of Trifluoromethylated Pyridines in Chemical Synthesis

The introduction of a trifluoromethyl group into an aromatic ring was first reported in 1898. nih.gov However, it was not until 1947 that this was achieved for a pyridine ring, leading to the synthesis of trifluoromethylpyridine (TFMP). nih.gov Initially, the development of trifluoromethylated pyridines was driven by their potential applications in the agrochemical industry. Fluazifop-butyl was the first agrochemical containing a TFMP moiety to be commercialized. nih.gov

Before 1990, the focus was primarily on 3- or 5-trifluoromethyl-substituted pyridines. nih.gov Since then, there has been an increase in the development of derivatives with other substitution patterns, including those with a 4-trifluoromethyl group, such as flonicamid. nih.govresearchoutreach.org The synthesis of these compounds has evolved, with methods being developed to produce trifluoromethyl pyridine intermediates on a large scale and at an affordable cost, often starting from non-fluorinated pyridines. researchgate.net These advancements have made these intermediates readily available for chemists to create new active ingredients. researchgate.net

Scope and Objectives of Research on this compound

Current research on this compound is largely focused on its application as a building block for synthesizing new, biologically active compounds. guidechem.com The primary objective is to leverage its unique properties—high lipophilicity and metabolic stability—for the development of novel drugs and pesticides. guidechem.com Studies have explored its potential as an anti-inflammatory agent. guidechem.com A significant area of investigation involves the development of efficient and scalable synthesis methods for this compound itself, as this is crucial for its industrial application. google.com For example, one patented method describes its preparation as an important intermediate for the insecticide flonicamid. google.com The ongoing exploration of its reactivity and potential applications aims to unlock the full therapeutic and commercial potential of this versatile compound. guidechem.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | chemicalbook.com |

| Synonyms | 4-(Trifluoromethyl)pyridine-3-carboxylic acid, TFNA | chemicalbook.comsigmaaldrich.com |

| CAS Number | 158063-66-2 | chemicalbook.com |

| Molecular Formula | C7H4F3NO2 | chemicalbook.com |

| Molecular Weight | 191.11 g/mol | chemicalbook.com |

| Appearance | Pale yellow to dark yellow solid; White to orange crystals or powder | chemicalbook.comthermofisher.com |

| Melting Point | 146-148 °C | chemicalbook.com |

| Boiling Point | 290.4±40.0 °C (Predicted) | chemicalbook.com |

| Density | 1.484±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 2.50±0.36 (Predicted) | chemicalbook.com |

| Solubility | DMSO (Slightly), Methanol (Slightly) | chemicalbook.com |

Synthetic Methodologies for this compound

The synthesis of this compound, a significant chemical intermediate, is achievable through various chemical pathways. This article focuses on two prominent methodologies: a route involving acylation, cyclization, and hydrolysis, and another centered on catalytic hydrogenolysis dechlorination and ester hydrolysis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRJHNFECNKDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380557 | |

| Record name | 4-Trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158063-66-2 | |

| Record name | 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158063662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINECARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F679X18B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization of 4 Trifluoromethyl Nicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group.

Esterification Reactions

4-(Trifluoromethyl)nicotinic acid can be esterified under standard conditions. For instance, reaction with a water-immiscible monohydroxy aliphatic alcohol at reflux temperature (between 135°C and 200°C) yields the corresponding nicotinic acid ester. google.com This direct esterification process is a common method for producing various ester derivatives. google.com

A notable example is the synthesis of methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, which can then be catalytically hydrogenated to yield the parent acid. chemicalbook.com This highlights that esterification can also be a strategic step in a multi-step synthesis of the acid itself or its other derivatives.

Table 1: Examples of Esterification Reactions

| Reactant | Product |

|---|---|

| This compound | Methyl 4-(trifluoromethyl)nicotinate |

| This compound | Ethyl 4-(trifluoromethyl)nicotinate |

Amidation Reactions for Nicotinamide Derivatives

The formation of amides from this compound is a crucial reaction, particularly for the synthesis of bioactive molecules. google.com For example, it is a key intermediate in the production of the insecticide flonicamid (B1672840). chemicalbook.comgoogle.com

The conversion to amides can be achieved through several methods. One common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl fluoride (B91410). This can be accomplished using reagents like pentafluoropyridine (B1199360) (PFP), which acts as a deoxyfluorination agent. acs.org The resulting acyl fluoride readily reacts with a wide range of amines to form the corresponding amides in good to excellent yields. acs.org This one-pot amidation process is efficient and avoids harsh reaction conditions. acs.org

Another method involves the direct coupling of the carboxylic acid with an amine using a coupling agent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine). acs.org Additionally, hydrolysis of 4-(trifluoromethyl)nicotinamide (B149125) with sodium hydroxide (B78521) can also yield the parent acid. chemicalbook.comgoogle.com

Table 2: Examples of Amidation Reactions and Related Derivatives

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Pentafluoropyridine, various amines | N-substituted-4-(trifluoromethyl)nicotinamide |

| This compound | HATU, DIEA, various amines | N-substituted-4-(trifluoromethyl)nicotinamide |

Reactions Involving the Pyridine (B92270) Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing effect of the trifluoromethyl group. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns (Theoretical)

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally difficult due to its electron-deficient character. The presence of a strong deactivating group like the trifluoromethyl group further disfavors this reaction. If an EAS reaction were to occur, it would be predicted to proceed at the positions least deactivated by the electron-withdrawing groups. In the case of this compound, the trifluoromethyl group at position 4 and the carboxylic acid at position 3 strongly deactivate the ring. The nitrogen atom deactivates the ortho (2 and 6) and para (4) positions. Therefore, substitution would theoretically be most likely to occur at the C-5 position, which is meta to both the trifluoromethyl and carboxylic acid groups and less deactivated by the ring nitrogen. However, forcing conditions would be required, and such reactions are not commonly reported for this specific compound.

Nucleophilic Aromatic Substitution (Theoretical)

The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes it a good candidate for nucleophilic aromatic substitution (SNA_r). chemistrysteps.commasterorganicchemistry.com In general, SNA_r reactions on pyridine rings occur preferentially at the C-2 and C-4 positions. chemrxiv.org In this compound, the C-4 position is already substituted. Therefore, nucleophilic attack would be theoretically favored at the C-2 and C-6 positions.

For an SNA_r reaction to occur, a good leaving group must be present on the ring. While the parent compound does not have a leaving group other than hydride (which is generally a poor leaving group), derivatives such as halogenated 4-(trifluoromethyl)nicotinic acids would be expected to undergo SNA_r. For instance, a chloro or bromo substituent at the C-2 or C-6 position would be readily displaced by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is stabilized by the electron-withdrawing trifluoromethyl group. libretexts.org

Modifications of the Trifluoromethyl Group (Theoretical)

The trifluoromethyl (CF3) group is exceptionally stable and generally unreactive under most synthetic conditions. This stability is one of the reasons it is a desirable substituent in medicinal and agricultural chemistry. Direct modification of the CF3 group on an aromatic ring is challenging.

The C-F bonds are very strong, and the fluorine atoms are not good leaving groups. Reactions that involve the cleavage of a C-F bond in a CF3 group typically require harsh conditions or specialized reagents that are often not compatible with other functional groups present in the molecule. Therefore, for this compound, reactions directly targeting the modification of the trifluoromethyl group are not considered a practical synthetic strategy. It is more common to introduce the trifluoromethylated pyridine ring as a pre-formed building block. jst.go.jp

Synthesis of Complex Heterocyclic Structures

This compound is a significant building block in synthetic chemistry, primarily utilized as a precursor for the construction of more elaborate heterocyclic molecules with notable biological activities. The reactivity of its carboxylic acid moiety provides a direct handle for derivatization, most commonly through amide bond formation, leading to compounds with applications in agrochemical and medicinal fields.

A primary and commercially significant application of this compound is in the synthesis of the insecticide Flonicamid. chemicalbook.comjst.go.jpmedchemexpress.com Flonicamid is chemically known as N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide. jst.go.jp Its synthesis is a well-documented process that exemplifies the derivatization of the parent acid.

The general synthetic route involves a two-step process:

Acyl Chloride Formation : The process begins with the conversion of this compound to its more reactive acyl chloride derivative, 4-(trifluoromethyl)nicotinoyl chloride. This activation is typically achieved by reacting the acid with a chlorinating agent, such as thionyl chloride or phosgene, often in an organic solvent like toluene (B28343) or dichloromethane. jst.go.jpgoogle.comgoogle.com

Amidation : The resulting acyl chloride is then reacted with aminoacetonitrile (B1212223), or its hydrochloride salt, to form the final amide product, Flonicamid. google.comgoogle.com This step is usually carried out in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine, pyridine), to neutralize the hydrochloric acid generated during the reaction. google.comgoogle.com Some methods describe a "one-pot" process where the activation and amidation occur sequentially in the same reaction vessel, offering high efficiency and yields. google.com

The following table summarizes typical conditions and reactants for the synthesis of Flonicamid:

| Product | Precursor | Key Reagents | Reaction Type | Reported Yield | Reference |

| Flonicamid | This compound | 1. Thionyl chloride or Phosgene2. Aminoacetonitrile hydrochloride3. Triethylamine or other base | Acyl Chlorination, Amidation | ≥90% | google.comgoogle.comgoogle.com |

| 4-(Trifluoromethyl)nicotinoyl chloride | This compound | Thionyl chloride | Acyl Chlorination | Intermediate | jst.go.jpgoogle.comgoogle.com |

Beyond its role in agrochemistry, this compound serves as a versatile intermediate for producing other complex heterocyclic structures with potential therapeutic applications. chemicalbook.com Research has demonstrated its use in preparing novel pyridine carboxamides and pyrazolylcarboxanilides. These classes of compounds are of interest in drug discovery for their potential to inhibit specific biological targets. chemicalbook.com

The derivatization into these complex structures highlights the utility of this compound as a foundational scaffold.

| Derived Heterocyclic Class | Precursor | Potential Biological Target | Reference |

| Pyridine Carboxamides | This compound | HCV NS5B polymerase inhibitors | chemicalbook.com |

| Pyrazolylcarboxanilides | This compound | Ca2+ release-activated Ca2+ (CRAC) channel inhibitors | chemicalbook.com |

The trifluoromethyl group at the 4-position of the pyridine ring is considered essential for the biological activity in many of these derivatives, making the parent acid a crucial starting material for further molecular exploration. jst.go.jp The straightforward conversion of its carboxylic acid group into various amides and other functionalities allows for the systematic development of new, complex heterocyclic compounds.

Applications of 4 Trifluoromethyl Nicotinic Acid in Chemical Synthesis

Precursor in Agrochemical Development

In the field of crop protection, 4-(Trifluoromethyl)nicotinic acid serves as a crucial starting material for the synthesis of various pesticides, including insecticides, herbicides, and fungicides. chemicalbook.comkaiwochemical.com The trifluoromethylpyridine (TFMP) structural motif is widely used in fluorine-containing pesticides due to the unique properties it confers. acs.orgchigroup.site

Intermediate for Insecticides (e.g., Flonicamid)

This compound is a key intermediate in the production of the novel insecticide Flonicamid (B1672840). chemicalbook.comconchainbio.comgoogle.com Flonicamid is a pyridinecarboxamide insecticide that is highly effective against a wide range of sucking insects, particularly aphids. caymanchem.comjst.go.jp The synthesis process involves converting this compound into its acyl chloride derivative, typically using a reagent like thionyl chloride. google.comgoogle.com This activated intermediate is then reacted with aminoacetonitrile (B1212223) through an amidation reaction to yield the final product, Flonicamid (N-cyanomethyl-4-(trifluoromethyl)nicotinamide). jst.go.jpgoogle.comgoogle.com Research has confirmed that the trifluoromethyl group at the 4-position of the nicotinoyl moiety is essential for the insecticidal activity of Flonicamid. jst.go.jp

Role in Herbicides and Fungicides

Beyond insecticides, this compound is also utilized as a synthetic intermediate in the development of other agrochemicals. sinocurechem.com It is a building block for certain carboxamide fungicides and is employed in the synthesis of various herbicides. kaiwochemical.comcaymanchem.com While Flonicamid is the most prominent agrochemical derived from this acid, its application extends to the creation of a broader range of crop protection agents. jst.go.jp For example, it is a synthetic intermediate for pyroxsulam, another commercialized agrochemical. jst.go.jp

Enhancement of Efficacy and Spectrum of Activity through Trifluoromethyl Group

The incorporation of the trifluoromethyl (-CF₃) group into the molecular structure of pesticides is a well-established strategy for enhancing their performance. nih.gov This group significantly influences the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity. sinocurechem.comresearchgate.net The trifluoromethyl group can increase the molecule's ability to penetrate cellular membranes and can make the compound more resistant to metabolic degradation by enzymes like cytochrome P450. nih.gov These factors can lead to improved bioavailability, greater efficacy, and a broader spectrum of activity in the resulting pesticide. sinocurechem.comacs.org The strong electron-withdrawing nature of the -CF₃ group also affects the electronic properties of the molecule, which can enhance its interaction with biological targets. sinocurechem.comchigroup.sitenih.gov

Building Block in Pharmaceutical Research

The same properties that make this compound valuable in agrochemicals also make it a promising building block in medicinal chemistry for the development of new therapeutic agents. sinocurechem.comguidechem.com Its structure is a common motif in compounds designed to interact with biological systems. sinocurechem.com

Synthesis of Potential Drug Candidates

This compound serves as a versatile starting material for the synthesis of novel compounds intended for pharmaceutical development. sinocurechem.comguidechem.com Its trifluoromethyl-substituted pyridine (B92270) core is a feature in various molecules screened for therapeutic activity in areas such as oncology and inflammation. sinocurechem.com The high lipophilicity and metabolic stability conferred by the trifluoromethyl group are desirable traits in drug candidates. guidechem.com

Design of Compounds Targeting Enzymes and Receptors

The specific structure of this compound makes it a useful intermediate for creating compounds designed to interact with specific biological targets like enzymes and receptors. sinocurechem.com For instance, it has been used to prepare pyridine carboxamides that act as inhibitors of the HCV NS5B polymerase, an enzyme critical for the replication of the Hepatitis C virus. chemicalbook.com It has also been employed in the synthesis of pyrazolylcarboxanilides, which function as inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels. chemicalbook.com

Data Table: Summary of Applications

| Field | Application Area | Specific Role / Example | Key References |

| Agrochemical | Insecticides | Key intermediate for the synthesis of Flonicamid. | chemicalbook.comconchainbio.comjst.go.jpgoogle.com |

| Herbicides & Fungicides | Synthetic intermediate for carboxamide fungicides and herbicides like pyroxsulam. | sinocurechem.comcaymanchem.comjst.go.jp | |

| Pharmaceutical | Drug Discovery | Building block for potential drug candidates. | sinocurechem.comguidechem.com |

| Molecular Targeting | Synthesis of enzyme inhibitors (e.g., HCV NS5B polymerase) and receptor modulators (e.g., CRAC channels). | sinocurechem.comchemicalbook.com |

Intermediate for Pyridine Carboxamides as HCV NS5B Polymerase Inhibitors

A key application of this compound in medicinal chemistry is its use as an intermediate in the synthesis of pyridine carboxamides, which have been identified as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. chemicalbook.comchemicalbook.com The NS5B polymerase is a crucial enzyme for the replication of the HCV virus, making it a prime target for antiviral drug development. nih.govnih.gov Research has shown that while the 4-trifluoromethyl nicotinic analogue itself is a weak inhibitor, its structural framework is vital for creating more potent derivatives. nih.gov By serving as a starting material, this compound enables the construction of complex pyridine carboxamide molecules that can effectively bind to the palm site of the NS5B polymerase, thereby inhibiting its function and preventing viral replication. chemicalbook.comchemicalbook.comnih.gov This makes it a valuable compound in the ongoing search for effective antiviral therapies against Hepatitis C. nih.govnih.gov

Intermediate for Pyrazolylcarboxanilides as Ca2+ Release-Activated Ca2+ (CRAC) Channel Inhibitors

This compound also serves as a synthetic intermediate for the preparation of pyrazolylcarboxanilides. chemicalbook.comchemicalbook.com These compounds have been identified as inhibitors of Ca2+ release-activated Ca2+ (CRAC) channels. chemicalbook.comchemicalbook.com CRAC channels play a critical role in calcium signaling in various cell types, including immune cells. The dysregulation of these channels is implicated in a range of autoimmune and inflammatory disorders. By acting as inhibitors of CRAC channels, pyrazolylcarboxanilides can modulate immune responses, making them promising candidates for the development of novel therapeutics for these conditions. The synthesis of these complex inhibitors is facilitated by the use of this compound as a key building block. chemicalbook.comchemicalbook.com

Material Science Applications

Incorporation into Advanced Materials

In the field of material science, this compound is utilized in the synthesis of advanced materials with specific electronic properties. The unique characteristics imparted by the trifluoromethyl group make it a valuable component in the design of novel materials. Its incorporation into larger molecular structures can significantly influence the resulting material's properties, leading to applications in various advanced technologies.

Leveraging Properties of Fluorinated Groups

The trifluoromethyl group in this compound is a strong electron-withdrawing group, which significantly alters the electronic distribution within the pyridine ring. This property is leveraged in material science to create materials with tailored electronic and photophysical characteristics. The presence of fluorine can also enhance properties such as thermal stability and hydrophobicity. In the context of advanced materials, such as those used in organic electronics, the ability to fine-tune the electronic character of molecular components is crucial for optimizing performance. nih.gov The trifluoromethyl group's influence on orbital character can be exploited to enhance processes like thermally activated delayed fluorescence, which is important for developing efficient organic light-emitting diodes (OLEDs). nih.gov

Chemical Reagent in Research and Industrial Applications

This compound is a versatile chemical reagent with applications in both academic research and industrial settings. guidechem.comchemicalbook.com It serves as a key intermediate in the synthesis of various agrochemicals, most notably the insecticide Flonicamid. chemicalbook.comchemicalbook.com In this context, it is a metabolite of Flonicamid, designated as TFNA. medchemexpress.com Beyond its use in the agrochemical industry, it is a valuable building block in organic synthesis for creating complex molecules with desired biological activities. cphi-online.com Its utility as a precursor for pharmaceuticals and other specialty chemicals underscores its importance in industrial chemical processes. chemicalbook.comgoogle.com The reactivity of its carboxylic acid group allows for the formation of esters and amides, providing a straightforward route to a wide array of derivatives. cphi-online.com

Derivatives and Analogs of 4 Trifluoromethyl Nicotinic Acid

Synthesis of Substituted 4-(Trifluoromethyl)nicotinic Acid Derivatives

The synthesis of this compound and its derivatives can be achieved through several methods. One common approach involves the construction of the pyridine (B92270) ring from a building block that already contains the trifluoromethyl group. nih.gov Another strategy is the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. nih.gov

A patented method describes the synthesis of 4-trifluoromethyl nicotinic acid starting from 3-cyanopyridine (B1664610). patsnap.com The process involves the reaction of 3-cyanopyridine with butyllithium (B86547) and tetramethylethylenediamine, followed by the introduction of bromotrifluoromethane (B1217167) to yield 4-trifluoromethyl-3-cyanopyridine. patsnap.com This intermediate is then hydrolyzed using sodium hydroxide (B78521) or potassium hydroxide to produce 4-trifluoromethylnicotinic acid. patsnap.com

Another synthetic route utilizes the hydrolysis of 4-trifluoromethylnicotinonitrile. In a sealed reaction vessel, 4-trifluoromethylnicotinonitrile is treated with sodium hydroxide in water at elevated temperatures. chemicalbook.com Subsequent acidification with hydrochloric acid precipitates the desired 4-trifluoromethylnicotinic acid, which can then be isolated by filtration. chemicalbook.comgoogle.com High yields of over 98% have been reported for this hydrolysis step. chemicalbook.comgoogle.com

Furthermore, 4-trifluoromethylnicotinic acid can be prepared from methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate. chemicalbook.com This process involves a catalytic hydrogenation reaction using palladium on carbon (Pd/C) in the presence of sodium acetate (B1210297) and ethanol. chemicalbook.com After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The resulting solid is then dissolved in water, and the pH is adjusted to an acidic range to precipitate the product. chemicalbook.com

A method for preparing 4-trifluoromethyl nicotinic acid from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile (B1666552) has also been disclosed. google.com This process involves acylation, cyclization, and hydrolysis reactions. google.com

The following table summarizes some of the reported synthetic methods for this compound:

| Starting Material(s) | Key Reagents | Product | Reported Yield | Reference |

| 3-Cyanopyridine | Butyllithium, Tetramethylethylenediamine, Bromotrifluoromethane, NaOH or KOH | This compound | Not specified | patsnap.com |

| 4-Trifluoromethylnicotinonitrile | Sodium hydroxide, Hydrochloric acid | This compound | 98.3% | chemicalbook.comgoogle.com |

| Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | 10% Pd/C, Sodium acetate, Ethanol, Hydrochloric acid | This compound | 90.4% | chemicalbook.com |

| Trifluoroacetyl chloride, Vinyl ethyl ether, 3-Amino acrylonitrile | Catalyst (e.g., triethylamine), Base | This compound | Not specified | google.com |

2-Methoxy-4-(Trifluoromethyl)nicotinic Acid and its Research Focus

2-Methoxy-4-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid that features both a methoxy (B1213986) group at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring. ontosight.ai This compound, with the molecular formula C8H5F3N2O3, is of interest in life sciences and medical technology. ontosight.ai

The presence of both the methoxy and trifluoromethyl groups imparts unique chemical and physical characteristics to the molecule, influencing its solubility, stability, and potential biological activity. ontosight.ai Research into this and similar compounds often centers on their potential as pharmaceuticals, with investigations into their effects on enzymes, receptors, and cellular pathways. ontosight.ai Modifications to the nicotinic acid scaffold, such as the additions on this derivative, can lead to compounds with enhanced affinity for specific biological targets like G protein-coupled receptors or enzymes involved in metabolic processes. ontosight.ai Potential therapeutic applications that are often explored for such derivatives include anti-inflammatory, antimicrobial, or anticancer activities. ontosight.ai

Nicotinic Acid Derivatives as Multifunctional Pharmacophores

Nicotinic acid and its derivatives are recognized as versatile pharmacophores with a wide range of biological activities. researchgate.net They can act as antioxidant agents and have shown neuroprotective properties. researchgate.net The combination of nicotinic acid with other moieties is a strategy employed to develop more effective and less toxic drugs. researchgate.net

The applications of nicotinic acid derivatives are diverse. They have been investigated for their potential in treating various conditions, including Alzheimer's disease, pneumonia, and kidney diseases. chemistryjournal.netresearchgate.net For instance, some derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. chemistryjournal.netresearchgate.net Two series of nicotinic acid derivatives were synthesized and showed significant anti-inflammatory activity in vitro, comparable to ibuprofen, without affecting macrophage viability. nih.gov Certain compounds from these series also demonstrated potent inhibition of nitrite, a marker of inflammation. nih.gov

Furthermore, nicotinic acid derivatives have been explored for their insecticidal and anti-tubercular activities. chemistryjournal.netresearchgate.net The synthesis of various derivatives, such as those with 2-substituted aryl groups, has been a focus of research to explore their therapeutic potential. chemistryjournal.netresearchgate.net

Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds, including derivatives of this compound, represent a significant and rapidly growing class of organic compounds. researchgate.netnih.gov The introduction of fluorine or fluoroalkyl groups into a heterocyclic ring system can dramatically alter the compound's physical, chemical, and biological properties. google.come-bookshelf.de This has led to their widespread application in medicinal chemistry, agrochemicals, and materials science. researchgate.netnih.gov

The synthesis of fluorinated heterocycles can be achieved through various methods, including cycloaddition reactions. nih.gov The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of molecules in these reactions. nih.gov A variety of fluorinated heterocyclic systems have been synthesized, including those with three, four, five, six, and seven-membered rings containing elements like oxygen, nitrogen, and sulfur. google.come-bookshelf.de

The unique properties of fluorinated heterocycles, such as their enhanced ability to penetrate cell membranes, make them particularly valuable in the development of pharmaceuticals and agrochemicals. researchgate.netgoogle.com For example, this compound is a key intermediate in the synthesis of the insecticide flonicamid (B1672840). nih.gov

Advanced Characterization Techniques in Research

X-ray Crystallography for Molecular and Crystal Structure Elucidation

While the synthesis and use of 4-(trifluoromethyl)nicotinic acid are documented, detailed crystallographic data, including its crystal system, space group, and unit cell dimensions, are not widely available in published literature. Such studies would be invaluable for a deeper understanding of its solid-state properties and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and pyridine (B92270) nitrogen, and potential fluorine interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.

While specific, publicly available spectra for this compound are limited, the expected chemical shifts can be inferred from its structure and data from analogous compounds. Commercial sources confirm the use of NMR for purity assessment, with assays showing over 93% purity. bldpharm.comfujifilm.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring.

The proton at the 2-position (adjacent to the nitrogen) would likely appear at the most downfield shift, typically around 9.0 ppm.

The proton at the 6-position would be expected in the range of 8.7-8.9 ppm.

The proton at the 5-position would likely appear around 7.6-7.8 ppm. The carboxylic acid proton would give a broad singlet, typically in the region of 13-14 ppm, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule.

The carboxyl carbon is expected to appear in the downfield region, around 165-170 ppm.

The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms and is expected in the region of 120-125 ppm.

The carbons of the pyridine ring would appear in the aromatic region (120-155 ppm), with their exact shifts influenced by the positions of the nitrogen atom, the carboxylic acid, and the trifluoromethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous compounds.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H2 | ¹H | ~9.0 | Singlet |

| H6 | ¹H | ~8.8 | Doublet |

| H5 | ¹H | ~7.7 | Doublet |

| COOH | ¹H | ~13.5 | Broad Singlet |

| COOH | ¹³C | ~166 | - |

| C2 | ¹³C | ~154 | - |

| C6 | ¹³C | ~151 | - |

| C4 | ¹³C | ~140 (quartet) | - |

| C3 | ¹³C | ~130 | - |

| C5 | ¹³C | ~125 | - |

| CF₃ | ¹³C | ~123 (quartet) | - |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns. For this compound (C₇H₄F₃NO₂), the molecular weight is 191.11 g/mol . chemicalbook.comsigmaaldrich.comcaymanchem.com In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 191. The high-resolution mass spectrum would show a more precise mass, confirming the elemental formula. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the trifluoromethyl group (-CF₃).

Elemental Analysis

Elemental analysis determines the percentage composition of elements within a compound. For this compound, with the molecular formula C₇H₄F₃NO₂, the theoretical elemental composition can be calculated. chemicalbook.comsigmaaldrich.comcaymanchem.com This data is fundamental for confirming the empirical formula of a newly synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 43.99% |

| Hydrogen | H | 1.008 | 2.11% |

| Fluorine | F | 18.998 | 29.82% |

| Nitrogen | N | 14.007 | 7.33% |

| Oxygen | O | 15.999 | 16.74% |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. This compound, containing a substituted pyridine ring, is expected to show characteristic UV absorptions. One source indicates a maximum absorbance (λmax) at 267 nm. caymanchem.comechemi.com For comparison, the parent compound, nicotinic acid, typically exhibits two main absorption peaks at approximately 213 nm and 261 nm in an acidic solution. starna.comhellma.comstarnacells.com The substitution with a trifluoromethyl group can influence the position and intensity of these absorption bands.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Expected FT-IR Absorption Bands for this compound This table is based on established functional group absorption regions.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| C-H Stretch | Aromatic | 3000-3100 |

| C=O Stretch | Carboxylic Acid | 1700-1725 |

| C=C and C=N Stretch | Aromatic Ring | 1450-1600 |

| C-F Stretch | Trifluoromethyl Group | 1100-1350 (strong, multiple bands) |

| C-O Stretch | Carboxylic Acid | 1210-1320 |

| O-H Bend | Carboxylic Acid | 920-950 (broad) |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretching frequency confirms the presence of the carboxyl group. The aromatic ring vibrations and the strong, complex absorptions in the fingerprint region due to the C-F stretching of the CF₃ group are also key identifying features.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The synthesis of 4-(trifluoromethyl)nicotinic acid has been approached through various methods, with ongoing research focused on improving efficiency, yield, and sustainability. One common method involves the hydrolysis of 4-(trifluoromethyl)nicotinonitrile. chemicalbook.com For instance, a process using sodium hydroxide (B78521) and water at elevated temperatures has been shown to produce this compound with yields up to 98.3%. google.comgoogle.com Another approach starts from Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate, utilizing a palladium on carbon (Pd/C) catalyst in the presence of sodium acetate (B1210297) and ethanol, resulting in a yield of 90.4%. chemicalbook.comchemicalbook.com

Future research in this area will likely focus on the development of more environmentally friendly catalytic systems, milder reaction conditions, and the exploration of continuous flow processes to enhance production efficiency and reduce waste.

Exploration of New Biological Activities

While this compound is a known precursor for pesticides and medicines, research is expanding to uncover new biological applications. chemicalbook.comchemicalbook.comconchainbio.com It has been investigated for its potential as an anti-inflammatory agent. guidechem.com The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability, making derivatives of this compound promising candidates for drug development. guidechem.comnih.gov

Derivatives of nicotinic acid are being explored for a range of therapeutic targets. For example, 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been studied as dual inhibitors of HIV-1 reverse transcriptase. mdpi.com Furthermore, nicotinic acid itself has been shown to have beneficial effects on lipid profiles. nih.gov The structural similarities suggest that derivatives of this compound could be investigated for similar metabolic regulatory functions.

The table below summarizes some of the explored biological activities of compounds derived from or related to this compound.

| Derivative/Related Compound | Biological Activity | Therapeutic Area |

| This compound | Precursor to insecticides (e.g., Flonicamid) | Agrochemicals |

| Pyridine (B92270) carboxamides | HCV NS5B polymerase inhibitors | Antiviral |

| Pyrazolylcarboxanilides | Ca2+ release-activated Ca2+ (CRAC) channel inhibitors | Various |

| 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives | HIV-1 Reverse Transcriptase dual inhibitors | Antiviral (HIV) |

| Nicotinic acid (Niacin) | Anti-dyslipidemic | Cardiovascular Disease |

Structure-Activity Relationship (SAR) Studies for Optimized Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and physicochemical properties of molecules derived from this compound. nih.govgeorgiasouthern.edu The introduction of a trifluoromethyl group can significantly impact a molecule's electron distribution, lipophilicity, and binding affinity to biological targets. nih.gov

For instance, in the development of HIV-1 inhibitors, SAR studies on 2-amino-6-(trifluoromethyl)nicotinic acid derivatives have been conducted to understand how different substituents on the pyridine ring and the amino group affect inhibitory activity. mdpi.com Similarly, SAR studies on quinazoline-based EGFR inhibitors, which share structural motifs with nicotinic acid derivatives, have been instrumental in developing potent anticancer agents. mdpi.com

Future SAR studies on this compound derivatives will likely focus on:

Systematic modification of the pyridine ring: Introducing various substituents to probe their effect on activity and selectivity.

Alteration of the carboxylic acid group: Converting it to esters, amides, or other functional groups to modulate properties like cell permeability and metabolic stability. cphi-online.com

Computational modeling and molecular docking: To predict binding interactions and guide the design of more potent and selective compounds.

Applications in Specialized Chemical Fields

The unique properties of this compound and its derivatives extend beyond medicine and agriculture into specialized chemical fields. The trifluoromethyl group can enhance the thermal and chemical stability of polymers and materials. Therefore, incorporating this moiety into novel materials could lead to applications in areas such as:

Advanced Polymers: Creating polymers with improved heat resistance, chemical inertness, and specific optical properties.

Liquid Crystals: The polar nature of the trifluoromethyl and carboxylic acid groups could be exploited in the design of new liquid crystalline materials.

Functional Dyes: The pyridine scaffold offers opportunities for creating novel dyes with tailored electronic and photophysical properties.

While direct research in these areas for this compound is still emerging, the principles of fluorine chemistry suggest a high potential for such applications. nih.gov

Environmental Impact and Sustainability in Production (Theoretical)

The production of any chemical compound has an environmental footprint. For this compound, a key consideration is the use of fluorinating agents and metal catalysts in its synthesis. While some sources suggest it has good stability and biodegradability with no obvious pollution risk, this is an area requiring more rigorous investigation. kaiwochemical.com

Future research from a theoretical and practical standpoint should focus on:

Green Chemistry Approaches: Developing synthetic routes that utilize less hazardous reagents, renewable feedstocks, and minimize waste generation. This includes exploring biocatalytic methods for synthesis.

Lifecycle Assessment: Conducting a thorough analysis of the environmental impact of the entire production process, from raw material extraction to final product disposal.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

By proactively addressing these environmental and sustainability concerns, the chemical industry can ensure that the benefits of this compound and its derivatives are realized in a responsible manner.

Q & A

Q. What are the critical physicochemical parameters to consider when handling 4-(Trifluoromethyl)nicotinic acid in experimental setups?

Key parameters include its melting point (146–148°C), slight solubility in DMSO and methanol, and hygroscopic nature, necessitating storage under inert atmospheres . Its acidity (predicted pKa ~2.5) requires pH-controlled reactions to prevent decomposition . The low vapor pressure (0.00858 mmHg at 25°C) minimizes volatility risks, but decomposition above 290°C demands careful thermal management during high-temperature reactions .

Q. What standard analytical techniques are validated for purity assessment of this compound?

Reverse-phase HPLC (retention time ~1.23 minutes) and LC-MS (m/z 191 [M+H]⁺) are standard for purity analysis . Complementary characterization includes ¹H/¹⁹F NMR (δ 8.9 ppm for pyridinic H; -63 ppm for CF₃) and IR spectroscopy (C=O stretch at 1680 cm⁻¹) . Elemental analysis with ≤0.3% deviation from theoretical values confirms ≥98% purity .

Q. What safety protocols are essential for handling this compound in solution-phase reactions?

Use fume hoods (≥0.5 m/s face velocity) and closed-system setups . Personal protective equipment must include nitrile gloves (0.11 mm), ANSI Z87.1 goggles, and Type 4/5 suits for bulk handling . For exposures, perform 15-minute eye irrigation and use activated carbon filtration for vapor suppression . Store under argon at 2–8°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize yields in palladium-catalyzed trifluoromethylation steps during synthesis?

Optimize catalyst loading (5–7 mol% Pd(OAc)₂ with Xantphos ligand, 1:1.2 Pd:L ratio) in DMAc at 110°C . Use anhydrous CF₃I gas and Schlenk techniques for oxygen exclusion. Post-reaction quenching with NH₄Cl(aq) improves isolation, while gradient recrystallization (hexane:EtOAc 10:1→4:1) increases yields from 45% to 72% . Monitor progress via TLC (Rf 0.3 in EtOAc) with iodine staining .

Q. What computational methods predict metabolic pathways of this compound derivatives?

Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) identifies electrophilic regions (C4 position, Fukui indices >0.15) for cytochrome P450 oxidation . Molecular docking (AutoDock Vina) with human serum albumin (PDB 1AO6) reveals binding affinity (-7.2 kcal/mol) via CF₃⋯π interactions . Validate predictions with in vitro microsomal assays (1 mg/mL HLM/RLM, NADPH regeneration) .

Q. How do researchers reconcile discrepancies between theoretical and observed ¹H NMR chemical shifts?

Apply solvent correction (δDMSO = 2.50 ppm) and temperature standardization (298 K) . Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling patterns, especially JHF interactions (³J = 8–12 Hz) . Compare experimental data with ACD/Labs NMR simulations (±0.15 ppm tolerance). For paramagnetic shifts in metal complexes, employ Evans method to quantify magnetic anisotropy (χg = 1.2×10⁻⁸ m³/kg) . Cross-validate with X-ray crystallography for crystalline derivatives .

Q. What strategies address low regioselectivity in trifluoromethylation reactions for nicotinic acid derivatives?

Use directing groups (e.g., pyridyl-oxazolines) to control trifluoromethylation at the 4-position . Optimize stoichiometry (1.2 equiv CF₃ source) and reaction time (12–16 hours) in DMF at 80°C. Post-oxidation with MnO₂ ensures aromatization of dihydropyridine intermediates . Analyze regiochemical outcomes via ¹⁹F NMR to distinguish positional isomers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data between in vitro and in vivo studies?

Perform species-specific metabolic profiling to identify interspecies differences in detoxification pathways . Use primary hepatocyte models (human and rodent) to compare metabolic rates. For neurotoxicity discrepancies, assess blood-brain barrier penetration via PAMPA assays (log Pe = -5.2 ± 0.3) . Cross-reference with in silico toxicity predictors (e.g., ProTox-II) to prioritize follow-up assays .

Q. What methods resolve inconsistencies in spectroscopic data for this compound complexes?

Conduct variable-temperature NMR to detect dynamic effects (e.g., fluxionality in metal complexes) . Use high-resolution mass spectrometry (HRMS, ±1 ppm accuracy) to confirm molecular formulas. For ambiguous NOE correlations, synthesize isotopically labeled analogs (e.g., ¹³C-CF₃) to trace spatial interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.